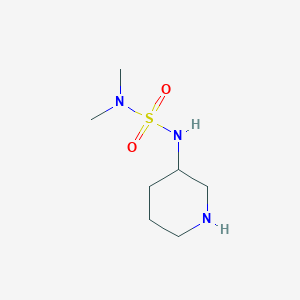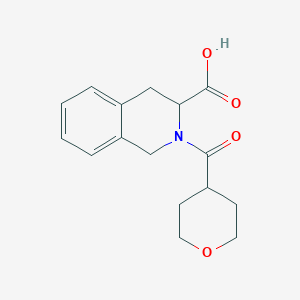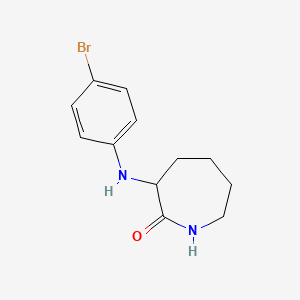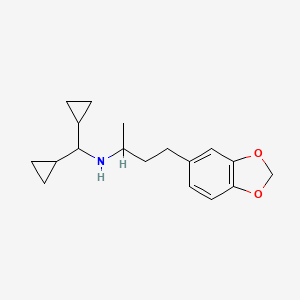
3-(Dimethylsulfamoylamino)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylsulfamoylamino)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves scalable and efficient synthetic routes. Continuous flow reactions and intramolecular amination of organoboronates are examples of methods used to produce piperidine derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylsulfamoylamino)piperidine undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of piperidinone back to piperidine.
Substitution: Introduction of substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Applications De Recherche Scientifique
3-(Dimethylsulfamoylamino)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Dimethylsulfamoylamino)piperidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with similar structural features.
Pyridine: Another nitrogen-containing heterocycle, but with a different ring structure.
Dihydropyridine: A reduced form of pyridine with similar biological activities.
Uniqueness
3-(Dimethylsulfamoylamino)piperidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propriétés
IUPAC Name |
3-(dimethylsulfamoylamino)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S/c1-10(2)13(11,12)9-7-4-3-5-8-6-7/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQDONLXYXRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Furan-2-yl)propanoylamino]-2-phenylacetic acid](/img/structure/B7524965.png)

![3-[(2-Methylcyclohexyl)amino]benzamide](/img/structure/B7524974.png)
![3-[1-(2,6-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524987.png)
![3-[1-(2,5-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524991.png)
![3-[1-(2,4-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524995.png)

![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine](/img/structure/B7525021.png)
![N-[(4-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7525036.png)


![N-[[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7525050.png)
![1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7525056.png)
